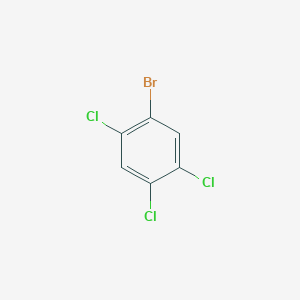

1-Bromo-2,4,5-trichlorobenzene

Description

Properties

IUPAC Name |

1-bromo-2,4,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKZIIWDGIUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183841 | |

| Record name | 1-Bromo-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-44-8 | |

| Record name | 1-Bromo-2,4,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4,5-trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2,4,5-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TLD7NMU69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,4,5-trichlorobenzene (CAS No. 29682-44-8), a halogenated aromatic compound with applications in various industrial and research sectors, including pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its known applications and safety considerations. Particular attention is given to its potential neurotoxic effects, drawing parallels with related compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted benzene ring with one bromine and three chlorine atoms. Its properties make it a versatile intermediate in organic synthesis.

General Properties

| Property | Value | Source(s) |

| CAS Number | 29682-44-8 | [1][2][3] |

| Molecular Formula | C₆H₂BrCl₃ | [3] |

| Molecular Weight | 260.34 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Purity | Typically 97% - 99% | [3] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 26-30 °C | [1] |

| Boiling Point | 235 °C | [1] |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |

| Storage | Sealed in a dry place at room temperature. | [3] |

Synthesis

The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed halogen substitution.[1]

Experimental Protocol: Sandmeyer Reaction

This protocol describes a representative synthesis of this compound starting from 2,4,5-trichloroaniline.

Materials:

-

2,4,5-trichloroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or calcium chloride)

-

Sodium hydroxide solution (5%)

-

Concentrated sulfuric acid

Procedure:

-

Diazotization:

-

Dissolve 2,4,5-trichloroaniline in hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.[1]

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The completion of diazotization can be checked with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and heat it to boiling.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Nitrogen gas will evolve.

-

Once the addition is complete, heat the mixture (e.g., using steam distillation) to ensure the reaction goes to completion and to distill the product.

-

-

Work-up and Purification:

-

Separate the organic layer from the distillate.

-

Wash the organic layer successively with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation or chromatography.

-

Challenges: A significant challenge in this synthesis is controlling competitive halogenation, which can lead to the formation of unwanted isomers and polyhalogenated byproducts.[1]

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its reactive bromine atom, which can be readily displaced in substitution reactions, such as those involving organometallic reagents.[1]

-

Pharmaceuticals: It serves as a precursor for more complex molecules in the development of new pharmaceutical compounds.[1]

-

Agrochemicals: Its derivatives are investigated for potential use in pesticides and other agrochemicals.[1]

-

Dyes and Pigments: The reactive halogen substituents make it useful in the synthesis of certain dyes.[1]

-

Analytical Chemistry: Due to its distinct structure, it can be used as a reference material for the identification of similar halogenated aromatic compounds in environmental or biological samples.[1]

-

Material Science: This compound and its derivatives are used in the development of advanced polymers.

Safety and Toxicology

The safety profile of this compound is not extensively documented, and some conflicting information exists.

GHS Hazard Statements

| Hazard Statement | Classification | Source(s) |

| H413: May cause long lasting harmful effects to aquatic life. | Hazardous to the aquatic environment, long-term (Chronic) - Category 4 | [4] |

Note: Safety data sheets for isomeric compounds, such as 1-Bromo-2,3,5-trichlorobenzene and 1-Bromo-2,4,6-trichlorobenzene, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Potential Neurotoxicity

While specific studies on the neurotoxic mechanisms of this compound are limited, it belongs to a class of halogenated aromatic hydrocarbons known to exhibit neurotoxic properties. The neurotoxicity of related compounds, such as para-dichlorobenzene (PDCB), is thought to stem from their lipophilic nature, allowing them to accumulate in the central nervous system (CNS).[7]

General mechanisms of neurotoxicity for related compounds often involve:

-

Inhibition of Mitochondrial Respiration: Neurotoxins can interfere with the mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress.[8]

-

Oxidative Stress: The metabolism of such compounds can generate reactive oxygen species (ROS), leading to cellular damage.[9]

-

Dopaminergic System Disruption: Some neurotoxins selectively target dopaminergic neurons, and their toxic effects can be mediated through interactions with dopamine transporters or by promoting the oxidation of dopamine into toxic quinones.[7]

Caption: Generalized proposed pathways for neurotoxicity of halogenated aromatic compounds.

Conclusion

This compound is a significant chemical intermediate with a range of applications. While its physical and chemical properties are reasonably well-defined, there are notable gaps in the publicly available data regarding its density, detailed spectroscopic characteristics, and specific toxicological mechanisms. Researchers and drug development professionals should exercise appropriate caution, verify material identity and purity, and consult comprehensive safety data sheets before use. Further investigation into its potential neurotoxicity is warranted to fully understand its biological implications.

References

- 1. 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. This compound [oakwoodchemical.com]

- 4. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

- 6. scribd.com [scribd.com]

- 7. Lead (Pb) exposure induces dopaminergic neurotoxicity in Caenorhabditis elegans: Involvement of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine neurotoxicity: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physical properties of 1-Bromo-2,4,5-trichlorobenzene

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4,5-trichlorobenzene

Introduction

This compound is a halogenated aromatic hydrocarbon. Its chemical structure consists of a benzene ring substituted with one bromine atom and three chlorine atoms at the 2, 4, and 5 positions. This substitution pattern imparts specific physical and chemical properties that are of interest to researchers and professionals in drug development and chemical synthesis. This document provides a comprehensive overview of the known , details on experimental protocols for their determination, and logical diagrams to illustrate key information.

Core Physical Properties

The physical characteristics of this compound are determined by its molecular structure and the nature of its chemical bonds. The presence of multiple halogen atoms significantly influences its molecular weight, melting point, and solubility.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrCl₃ | [1] |

| Molecular Weight | 260.34 g/mol | [1] |

| CAS Number | 29682-44-8 | [1] |

| Appearance | Solid, Crystalline | [2] |

| Melting Point | 142-143 °C | [3] |

| Boiling Point | Data not available. A similar isomer, 5-Bromo-1,2,3-trichlorobenzene, has a boiling point of 265.8°C at 760 mmHg. | [4] |

| Density | Data not available. As a polychlorinated aromatic compound, it is expected to be denser than water. | |

| Solubility | Expected to have low solubility in water and be soluble in nonpolar organic solvents. A structurally related compound, 1-Bromo-2,4,5-trifluorobenzene, is noted as being insoluble in water. | |

| Storage | Sealed in a dry place at room temperature. | [1] |

Mandatory Visualizations

To better illustrate the relationships between the key identifiers of this compound and a typical experimental workflow, the following diagrams are provided in the DOT language.

References

Solubility of 1-Bromo-2,4,5-trichlorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-2,4,5-trichlorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a robust experimental framework for determining its solubility. Additionally, it presents comparative solubility data for structurally analogous halogenated benzenes to offer insights into expected solubility trends.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, formulation development, and environmental fate assessment. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Halogenated benzenes, including this compound, are generally nonpolar to weakly polar, leading to their characteristic low solubility in water and higher solubility in organic solvents.[1][2]

Comparative Solubility of Halogenated Benzenes

To provide a contextual understanding of the potential solubility of this compound, the following table summarizes the available solubility data for structurally similar compounds. It is important to note that these values are for comparison and the actual solubility of this compound should be experimentally determined.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g ) |

| Bromobenzene | Ethanol | 25 | 10.4[3] |

| Diethyl Ether | 25 | 71.3[3] | |

| Benzene | Miscible | Miscible[3] | |

| Chloroform | Miscible | Miscible[3] | |

| 1,2-Dichlorobenzene | Ethanol | - | Readily soluble[4] |

| Acetone | - | Readily soluble[4] | |

| Chloroform | - | Readily soluble[4] | |

| 1,4-Dichlorobenzene | Ethanol | - | Soluble[2] |

| Benzene | - | Soluble[2] | |

| Chloroform | - | Soluble[2] | |

| Acetone | - | Soluble[2] | |

| Diethyl Ether | - | Soluble[2] | |

| 1,3,5-Trichlorobenzene | Toluene | 20 | > Cyclohexane[5][6] |

| Cyclohexane | 20 | > Ethyl Acetate[5][6] | |

| Ethyl Acetate | 20 | > n-Butanol, Acetone[5][6] | |

| n-Butanol | 20 | ~ Acetone[5][6] | |

| Acetone | 20 | > Isobutyl alcohol[5][6] | |

| Isobutyl alcohol | 20 | > n-Propanol[5][6] | |

| n-Propanol | 20 | > Isopropyl alcohol[5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the principles of the OECD Guideline 105 (Shake-Flask Method).[7]

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Preliminary Test

A preliminary test is recommended to estimate the approximate solubility and to determine the time required to reach equilibrium.

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Shake the vial at a constant temperature for a prolonged period (e.g., 24-48 hours).

-

Visually inspect for the presence of undissolved solid.

-

Analyze the supernatant at different time points (e.g., 24, 48, and 72 hours) to check if the concentration has reached a plateau, indicating equilibrium.

Definitive Test (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a suitable flask containing a known volume of the organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for the time determined in the preliminary test to be sufficient to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed at the test temperature for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at a controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the filtered sample from the saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8][9]

-

For HPLC: Develop a method that provides a well-resolved peak for this compound. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

For UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.

-

-

Determine the concentration of this compound in the saturated solution by using the calibration curve.

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a direct experimental workflow, as depicted in the diagram above. The process follows a linear progression from sample preparation to equilibration and finally to analysis to determine the concentration of the solute in the saturated solution.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. filab.fr [filab.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4,5-trichlorobenzene via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,4,5-trichlorobenzene from 2,4,5-trichloroaniline using the Sandmeyer reaction. The document details the reaction mechanism, experimental protocols, and quantitative data for the starting material and the final product, tailored for professionals in chemical research and pharmaceutical development.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary aromatic amines into a wide array of functionalized arenes via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly valuable for synthesizing substituted aromatic compounds that are otherwise difficult to access. This guide focuses on the specific application of the Sandmeyer reaction to produce this compound, a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

The synthesis involves a two-step process: the diazotization of 2,4,5-trichloroaniline followed by the copper(I) bromide-catalyzed replacement of the diazonium group with a bromine atom.[1][3]

Reaction Mechanism and Experimental Workflow

The overall transformation proceeds through the initial formation of a diazonium salt from 2,4,5-trichloroaniline, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.

Signaling Pathway: The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine. This is followed by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a halide from the copper(II) species to form the final aryl halide product, regenerating the copper(I) catalyst.[1]

Experimental Workflow

The synthesis can be broken down into three primary stages: preparation of the diazonium salt, the copper-catalyzed bromination, and finally, the isolation and purification of the product.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 2,4,5-Trichloroaniline (Starting Material)

| Property | Value |

| CAS Number | 636-30-6 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | Grey-brown crystalline powder |

| Melting Point | 93-95 °C |

| Boiling Point | 270 °C |

| Purity | Typically ≥98% |

Table 2: Properties of this compound (Product)

| Property | Value |

| CAS Number | 29682-44-8 |

| Molecular Formula | C₆H₂BrCl₃ |

| Molecular Weight | 260.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 56-58 °C |

| Boiling Point | ~280 °C (decomposes) |

| Purity | >97% after purification |

Experimental Protocols

The following protocols are adapted from established procedures for the Sandmeyer reaction and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Preparation of Copper(I) Bromide

This preparation is based on a standard literature procedure.[4]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅)

-

Deionized water

Procedure:

-

In a suitable beaker, dissolve copper(II) sulfate pentahydrate and sodium bromide in deionized water.

-

Slowly add a solution of sodium sulfite or sodium metabisulfite to the stirred copper solution.

-

The blue solution will turn green and then a white precipitate of copper(I) bromide will form.

-

Allow the precipitate to settle, decant the supernatant, and wash the solid with deionized water.

-

The freshly prepared copper(I) bromide can be used directly in the next step.

Diazotization of 2,4,5-Trichloroaniline

This protocol is adapted from general diazotization procedures.[5]

Materials:

-

2,4,5-Trichloroaniline

-

Concentrated hydrobromic acid (48% HBr)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,4,5-trichloroaniline (1.0 eq) in a mixture of concentrated hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled aniline suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

Sandmeyer Reaction and Product Isolation

This protocol is adapted from a procedure for a similar substrate.[4][5]

Materials:

-

Freshly prepared 2,4,5-trichlorobenzenediazonium bromide solution

-

Freshly prepared Copper(I) bromide

-

Concentrated hydrobromic acid (48% HBr)

-

Dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a separate flask, dissolve the freshly prepared copper(I) bromide in concentrated hydrobromic acid and heat the solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the pure product.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 2,4,5-trichloroaniline. Careful control of the reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The protocols provided in this guide, when executed with precision and appropriate safety measures, offer a robust pathway for the laboratory-scale production of this valuable chemical intermediate. This synthesis opens avenues for the development of novel compounds with potential applications in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-Bromo-2,4,5-trichlorobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This document details the starting materials, experimental protocols, and quantitative data to support research and development in this area.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most established and widely documented method is the Sandmeyer reaction, utilizing 2,4,5-trichloroaniline as the starting material. Alternative, though less detailed in available literature, routes include the bromination of 2,4,5-trichlorophenol and a multi-step process commencing with 2,4-dichloroaniline. Direct bromination of 1,2,4-trichlorobenzene presents a theoretical possibility, though challenges in regioselectivity are significant.

The Sandmeyer Reaction: A Detailed Protocol

The Sandmeyer reaction is the preferred method for the synthesis of this compound due to its high yield and specificity.[1] The process involves two key stages: the diazotization of 2,4,5-trichloroaniline, followed by the copper-catalyzed displacement of the diazonium group with a bromide ion.

Experimental Protocol

This protocol is adapted from established methodologies for Sandmeyer reactions.[2][3]

Materials:

-

2,4,5-Trichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

48% Hydrobromic Acid (HBr)

-

Ice

-

Water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Hydroxide (NaOH) solution

-

Calcium Chloride (CaCl₂) (anhydrous)

Procedure:

Part 1: Diazotization of 2,4,5-Trichloroaniline

-

In a suitable reaction vessel, dissolve 2,4,5-trichloroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the cooled aniline solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

-

Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt.

Part 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Gently heat the copper(I) bromide solution.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the reaction mixture to ensure the complete decomposition of the diazonium salt.

Part 3: Work-up and Purification

-

Steam distill the reaction mixture to isolate the crude this compound.

-

Separate the organic layer from the distillate.

-

Wash the organic layer sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the final product by distillation.

Quantitative Data

The Sandmeyer reaction approach for the synthesis of this compound is known for its high efficiency.

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trichloroaniline | [1] |

| Key Reagents | NaNO₂, CuBr, HBr, HCl | [1][2] |

| Reaction Temperature | 0-5°C (Diazotization) | [1] |

| Typical Yield | 77-94% | [1] |

| Isomer Specificity | High | [1] |

Reaction Pathway

Caption: Synthesis of this compound via the Sandmeyer reaction.

Alternative Synthetic Routes

While the Sandmeyer reaction is the most prominent, other potential starting materials for the synthesis of this compound have been identified.[1] However, detailed experimental protocols for these routes are not as readily available in the scientific literature.

From 2,4,5-Trichlorophenol

This method involves the direct bromination of 2,4,5-trichlorophenol.[1] The reaction is typically carried out using bromine in the presence of an acid catalyst.

General Reaction Scheme:

Caption: General scheme for the synthesis from 2,4,5-trichlorophenol.

A detailed, validated experimental protocol with specific quantitative data for this route is not currently available in peer-reviewed literature.

From 2,4-Dichloroaniline

Another potential pathway involves a two-step synthesis starting from 2,4-dichloroaniline.[1] This process would first involve a chlorination step to introduce a third chlorine atom, followed by a bromination step.

Conceptual Workflow:

References

The Versatile Building Block: Exploring the Potential of 1-Bromo-2,4,5-trichlorobenzene in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃. Its unique substitution pattern, featuring both a reactive bromine atom and electron-withdrawing chlorine atoms, makes it a valuable intermediate in organic synthesis.[1] While traditionally utilized in the synthesis of pharmaceuticals and agrochemicals, its potential in materials science is an area of growing interest. This technical guide explores the core applications of this compound as a precursor for advanced functional materials, including conductive polymers and liquid crystals. The methodologies and expected properties outlined herein provide a foundational framework for researchers looking to leverage this versatile molecule in the development of next-generation materials.

Core Application I: Synthesis of Poly(2,4,5-trichlorophenylene)s - A New Class of Conductive Polymers

The synthesis of poly(p-phenylene)s (PPPs) and their derivatives is a cornerstone of conductive polymer research. These materials are known for their excellent thermal stability, chemical resistance, and tunable electronic properties.[2] The incorporation of chlorine atoms onto the phenylene backbone is anticipated to modify the polymer's solubility, electronic properties, and intermolecular interactions, potentially leading to materials with enhanced performance in applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

This compound is an ideal monomer for the synthesis of poly(2,4,5-trichlorophenylene) via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aromatic rings, leading to the construction of a conjugated polymer backbone.[3]

Hypothetical Experimental Protocol: Suzuki-Miyaura Polymerization of this compound

This protocol is adapted from established procedures for the Suzuki polymerization of substituted aryl bromides.[4]

Materials:

-

This compound

-

1,4-Benzenediboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.84 mmol), 1,4-benzenediboronic acid (0.637 g, 3.84 mmol), and potassium carbonate (2.12 g, 15.36 mmol).

-

Add palladium(II) acetate (0.017 g, 0.077 mmol, 2 mol%) and triphenylphosphine (0.081 g, 0.307 mmol, 8 mol%).

-

Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL) via cannula.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a continuous flow of argon.

-

Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to determine the polymer's molecular weight distribution.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

-

Filter the crude polymer and wash sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Dry the polymer in a vacuum oven at 60 °C for 24 hours.

-

The resulting poly(2,4,5-trichlorophenylene) can be further purified by Soxhlet extraction with an appropriate solvent (e.g., chloroform) to remove low molecular weight oligomers.

Expected Quantitative Data for Poly(2,4,5-trichlorophenylene)

The following table summarizes the expected properties of poly(2,4,5-trichlorophenylene) based on data from analogous halogenated poly(p-phenylene)s. Actual experimental values may vary.

| Property | Expected Value | Method of Analysis |

| Yield | 70-85% | Gravimetric analysis |

| Number-Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Electrical Conductivity (doped) | 10⁻⁵ - 10⁻³ S/cm | Four-point probe measurement |

| UV-Vis Absorption (λmax in solution) | 350 - 380 nm | UV-Vis Spectroscopy |

| Photoluminescence Emission (λmax in solution) | 420 - 450 nm | Fluorescence Spectroscopy |

Visualizations

Caption: Suzuki-Miyaura polymerization workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Application II: Precursor for Novel Liquid Crystalline Materials

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal.[5] Their unique ability to be manipulated by electric and magnetic fields makes them indispensable in display technologies. The molecular architecture of LCs typically consists of a rigid core and flexible terminal chains. This compound can serve as a key building block for the rigid core of novel liquid crystalline materials. By functionalizing the bromine position through cross-coupling reactions, various mesogenic structures can be synthesized.[6]

Hypothetical Experimental Protocol: Synthesis of a 2,4,5-Trichlorophenyl-based Liquid Crystal

This protocol outlines a potential synthetic route to a calamitic (rod-shaped) liquid crystal incorporating the 2,4,5-trichlorophenyl moiety.

Step 1: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

4-(hexyloxy)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water (10:1)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk tube, combine this compound (1.00 g, 3.84 mmol), 4-(hexyloxy)phenylboronic acid (0.94 g, 4.22 mmol), potassium phosphate (2.44 g, 11.52 mmol), and SPhos (0.063 g, 0.154 mmol).

-

Add palladium(II) acetate (0.017 g, 0.077 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene (15 mL) and water (1.5 mL).

-

Stir the mixture at 100 °C for 12 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4'-(hexyloxy)-2,4,5-trichlorobiphenyl.

Step 2: Further functionalization (example: Sonogashira coupling if another reactive site was available or further derivatization of the trichlorophenyl ring if desired). For this hypothetical example, we will consider the biphenyl derivative from Step 1 as the final liquid crystalline molecule.

Expected Quantitative Data for 4'-(hexyloxy)-2,4,5-trichlorobiphenyl

The following table presents the expected properties for the synthesized liquid crystal candidate.

| Property | Expected Value | Method of Analysis |

| Yield (Step 1) | 80-95% | Gravimetric analysis |

| Melting Point (Crystal to Liquid Crystal) | 80 - 100 °C | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |

| Clearing Point (Liquid Crystal to Isotropic Liquid) | 110 - 130 °C | DSC, POM |

| Mesophase Type | Nematic or Smectic | POM |

| ¹H NMR | Consistent with proposed structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mass Spectrometry | M/z corresponding to C₁₈H₁₉BrCl₃O | Mass Spectrometry (MS) |

Visualization

Caption: Workflow for the synthesis and characterization of a liquid crystal.

This compound presents a promising, yet underexplored, platform for the development of novel materials. Its participation in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling opens avenues for the synthesis of functional polymers and liquid crystals with tailored properties. The high chlorine content can impart desirable characteristics such as improved solubility, thermal stability, and modified electronic landscapes. The hypothetical protocols and expected data provided in this guide serve as a starting point for researchers to explore the full potential of this versatile building block in materials science. Further investigation into the structure-property relationships of materials derived from this compound is warranted and expected to yield exciting advancements in the field of organic electronics and display technologies.

References

1-Bromo-2,4,5-trichlorobenzene: A Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

1-Bromo-2,4,5-trichlorobenzene is a halogenated aromatic compound that serves as a key building block in the synthesis of a variety of agrochemicals. Its specific substitution pattern and the reactivity of the bromine atom make it a valuable intermediate for creating complex molecules with desired herbicidal, fungicidal, or insecticidal properties. This technical guide provides an in-depth overview of its role in the synthesis of agrochemicals, focusing on reaction pathways, experimental protocols, and relevant data.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Sandmeyer reaction, a well-established method for converting an aromatic amine to an aryl halide.

Reaction Pathway:

Experimental Protocol: Synthesis of this compound

-

Diazotization: 2,4,5-Trichloroaniline is dissolved in an aqueous solution of hydrobromic acid. The mixture is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is monitored for the complete consumption of the aniline.

-

Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. Nitrogen gas evolution is observed as the diazonium group is replaced by bromine. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to steam distillation to isolate the crude this compound. The organic layer is separated, washed with a sodium hydroxide solution to remove any acidic impurities, and then with water. The product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation under reduced pressure.

| Parameter | Value |

| Starting Material | 2,4,5-Trichloroaniline |

| Key Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |

| Reaction Type | Diazotization followed by Sandmeyer Reaction |

| Typical Yield | 75-85% |

| Purity (after distillation) | >98% |

Table 1: Key Parameters for the Synthesis of this compound.

Application in the Synthesis of Diphenyl Ether Herbicides

While direct, large-scale application of this compound in the synthesis of major commercial diphenyl ether herbicides like bifenox or oxyfluorfen is not the primary route, its structural motif is relevant, and it serves as a valuable synthon in the development of novel herbicidal compounds through reactions such as the Ullmann condensation. The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether by coupling an aryl halide with a phenol.

Hypothetical Reaction Pathway for a Diphenyl Ether Herbicide:

Experimental Protocol: Synthesis of a Diphenyl Ether Derivative

-

Reaction Setup: A reaction vessel is charged with this compound, a substituted phenol (e.g., 4-nitrophenol), a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate). A high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, and stirred under an inert atmosphere (e.g., nitrogen) for several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over a drying agent. The final product is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Materials | This compound, Substituted Phenol |

| Key Reagents | Copper Catalyst (e.g., CuI), Base (e.g., K₂CO₃) |

| Reaction Type | Ullmann Condensation |

| Typical Yield | 50-70% |

| Purity (after purification) | >95% |

Table 2: Key Parameters for the Synthesis of a Diphenyl Ether Derivative.

Further Functionalization and Derivatization

The resulting diphenyl ether core, containing the 2,4,5-trichlorophenyl moiety, can be further functionalized to enhance its herbicidal activity and selectivity. These modifications can include nitration, reduction of nitro groups to amines, and subsequent acylation or sulfonylation, leading to a diverse range of potential agrochemical candidates. The specific sequence and nature of these transformations are critical in determining the final compound's biological properties.

The Role of 1-Bromo-2,4,5-trichlorobenzene in Pharmaceutical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrCl₃.[1] Its structure, featuring a benzene ring substituted with one bromine and three chlorine atoms, positions it as a potential building block in organic synthesis. The presence of a reactive bromine atom makes it a candidate for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures often found in pharmaceutical agents.[1] This technical guide provides an overview of the potential applications of this compound in pharmaceutical synthesis, based on established chemical principles and available data for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29682-44-8 | [1][2] |

| Molecular Formula | C₆H₂BrCl₃ | [1] |

| Molecular Weight | 260.34 g/mol | [1] |

| Physical Form | Liquid (at 20°C) | [3] |

| Boiling Point | 268.9 °C | |

| Flash Point | 140 °C | |

| Purity (typical) | > 97% | [4] |

Core Synthetic Applications in Pharmaceutical Research

The synthetic utility of this compound in the context of pharmaceutical synthesis primarily revolves around its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in drug molecules.

Logical Workflow for Synthetic Elaboration

The general workflow for utilizing this compound as a scaffold in the synthesis of potential pharmaceutical candidates would involve its functionalization through various cross-coupling reactions. A logical progression is depicted in the diagram below.

References

Spectral Analysis of 1-Bromo-2,4,5-trichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-Bromo-2,4,5-trichlorobenzene (CAS No. 29682-44-8), a key intermediate in the synthesis of various organic compounds. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and comparative analysis with structurally similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of spectral data from related halogenated benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | s | - | H-3 |

| ~ 7.6 - 7.8 | s | - | H-6 |

Note: The predicted ¹H NMR spectrum is expected to show two singlets in the aromatic region. The exact chemical shifts are influenced by the solvent and the specific electronic environment created by the halogen substituents.

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 138 | C-Cl |

| ~ 133 - 136 | C-Cl |

| ~ 131 - 134 | C-H |

| ~ 130 - 133 | C-Cl |

| ~ 128 - 131 | C-H |

| ~ 118 - 122 | C-Br |

Note: The predicted ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to bromine appearing at the most upfield position among the halogenated carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a polysubstituted aromatic compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| 1550 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| 1000 - 900 | Strong | C-Br stretch |

| 900 - 675 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will be characterized by a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

| m/z | Relative Abundance | Assignment |

| 258, 260, 262, 264 | Variable | [M]⁺ (Molecular ion cluster) |

| 179, 181, 183 | Variable | [M-Br]⁺ |

| 223, 225, 227 | Variable | [M-Cl]⁺ |

| 144, 146 | Variable | [C₆H₂Cl]⁺ |

| 109 | Variable | [C₆H₂]⁺ |

Note: The most intense peak in the molecular ion cluster will depend on the specific combination of isotopes. The fragmentation pattern will involve the loss of halogen atoms and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for halogenated aromatic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any solid particles.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples dissolved in a suitable solvent (e.g., dichloromethane or hexane).

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the comprehensive spectral analysis of this compound.

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 1-Bromo-2,4,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2,4,5-trichlorobenzene. Given the limited direct experimental data on this specific compound, this guide synthesizes available information on its properties and leverages data from structurally similar compounds, particularly 1,2,4-trichlorobenzene, to provide a robust framework for risk assessment and safe laboratory practices. The methodologies for key toxicological assessments are detailed based on internationally recognized OECD guidelines.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. The following tables summarize the available quantitative data for this compound and its close structural analog, 1,2,4-trichlorobenzene, to facilitate a comprehensive risk assessment.

Table 1: Physical and Chemical Properties

| Property | This compound | 1,2,4-Trichlorobenzene | Data Source |

| CAS Number | 29682-44-8[1][2][3] | 120-82-1 | [1][2][3] |

| Molecular Formula | C₆H₂BrCl₃ | C₆H₃Cl₃ | |

| Molecular Weight | 260.34 g/mol [2] | 181.45 g/mol | [2] |

| Appearance | Solid | Colorless liquid or crystalline solid (below 63°F)[4] | [4] |

| Melting Point | Not Available | 17 °C | |

| Boiling Point | Not Available | 213 °C | |

| Vapor Pressure | Negligible[5] | 1 mmHg[4] | [4][5] |

| Water Solubility | Immiscible[5] | 30 mg/L at 20 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | Not Available | 4.02 |

Table 2: Toxicological Data

| Parameter | Value (this compound) | Value (1,2,4-Trichlorobenzene) | Data Source |

| Acute Oral Toxicity (LD50, rat) | Data not available | 756 mg/kg[6] | [6] |

| Acute Dermal Toxicity | Data not available | No-observable effect level for systemic toxicity: 150 mg/kg/day (rabbit)[7] | [7] |

| Skin Irritation/Corrosion | Predicted to be irritating | Irritating to the skin[7] | [7] |

| Eye Irritation/Corrosion | Predicted to be irritating | Minimal eye and throat irritation at 3-5 ppm | |

| Aquatic Toxicity (Freshwater) | Data not available | 24-hour average concentration should not exceed 210 µg/L[8][9] | [8][9] |

| Aquatic Toxicity (Saltwater) | Data not available | 24-hour average concentration should not exceed 3.4 µg/L[8][9] | [8][9] |

Table 3: GHS Hazard Classification (Predicted for this compound)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Note: The GHS classification is predicted based on data for structurally similar compounds and should be used for precautionary purposes.

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial when handling potentially hazardous chemicals. The following workflow outlines the key steps to ensure a safe laboratory environment.

Caption: Risk assessment and handling workflow for this compound.

Detailed Experimental Protocols (Based on OECD Guidelines)

While specific experimental data for this compound is limited, the following protocols, based on OECD guidelines, outline the standard methodologies for assessing the toxicological endpoints of such a chemical. These protocols should be followed if de novo testing is required.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed individually. Food is withheld overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality. Fixed dose levels are 5, 50, 300, and 2000 mg/kg.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the solid substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of effects.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of lesions.

Aquatic Toxicity (Based on various OECD Guidelines)

Objective: To determine the toxicity of a substance to aquatic organisms.

-

Acute Toxicity to Fish (OECD Guideline 203): Typically involves a 96-hour exposure of a standard fish species (e.g., rainbow trout) to a range of concentrations of the test substance to determine the LC50 (the concentration that is lethal to 50% of the test organisms).

-

Acute Immobilisation Test for Daphnia (OECD Guideline 202): Involves a 48-hour exposure of Daphnia magna to determine the EC50 (the concentration that causes immobilization in 50% of the daphnids).

Safe Handling and Emergency Procedures

Based on the predicted hazards, the following handling and emergency procedures are recommended.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[5]

-

Do not eat, drink, or smoke in the work area.[5]

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust.

Storage

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Environmental Fate and Considerations

Halogenated benzenes are known for their persistence in the environment. While specific data for this compound is scarce, it is predicted to be toxic to aquatic life with long-lasting effects.[5] It is expected to have low water solubility and a tendency to adsorb to soil and sediment.[5] Biodegradation is expected to be a slow process.[10][11][12][13] Therefore, it is imperative to prevent its release into the environment.

Conclusion

References

- 1. This compound | Call Wychem 01440 820338 [wychem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound [oakwoodchemical.com]

- 4. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. Subchronic dermal toxicity study of trichlorobenzene in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. nj.gov [nj.gov]

- 10. Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [diposit.ub.edu]

- 13. microbe.com [microbe.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4,5-trichlorobenzene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,4,5-trichlorobenzene, a valuable halogenated aromatic intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. The primary focus of this document is the electrophilic aromatic substitution pathway, starting from 1,2,4-trichlorobenzene. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its safe and efficient synthesis in a laboratory setting.

Introduction

This compound (C₆H₂BrCl₃) is a polyhalogenated aromatic compound with a molecular weight of 260.34 g/mol .[1] Its structure, featuring a bromine atom and three chlorine atoms on a benzene ring, provides multiple reactive sites for further chemical transformations. The bromine atom is particularly useful for cross-coupling reactions, while the overall substitution pattern influences the molecule's physical, chemical, and biological properties. The synthesis of this compound is a key step in the production of various target molecules in the life sciences and material science sectors. While several synthetic routes exist, including the Sandmeyer reaction, this guide will focus on the direct electrophilic bromination of 1,2,4-trichlorobenzene, a common and scalable approach.[1]

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from 1,2,4-trichlorobenzene proceeds via an electrophilic aromatic substitution reaction. In this reaction, bromine (Br₂), activated by a Lewis acid catalyst, acts as the electrophile that substitutes a hydrogen atom on the aromatic ring.

The regioselectivity of the bromination is directed by the existing chloro substituents on the benzene ring. Chlorine atoms are ortho-, para-directing deactivators. In the case of 1,2,4-trichlorobenzene, the possible positions for substitution are positions 3, 5, and 6. The directing effects of the three chlorine atoms and steric hindrance favor the substitution at position 1 (or 4, which is equivalent in this context), leading to the formation of this compound as the major product.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of aromatic compounds.[2]

3.1. Materials and Equipment

| Materials | Equipment |

| 1,2,4-Trichlorobenzene | Round-bottom flask |

| Bromine (Br₂) | Dropping funnel |

| Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃) | Reflux condenser |

| Dichloromethane (CH₂Cl₂) (or other suitable solvent) | Magnetic stirrer and stir bar |

| 10% Sodium bisulfite (NaHSO₃) solution | Ice bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Heating mantle |

| Brine (saturated NaCl solution) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |

| Distillation apparatus |

3.2. Procedure

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium thiosulfate or sodium bisulfite to neutralize any evolved HBr gas.

-

Charging the Flask: Charge the flask with 1,2,4-trichlorobenzene and a catalytic amount of iron powder (approximately 2-3% by mole relative to the 1,2,4-trichlorobenzene). If using anhydrous iron(III) bromide, it can be added directly.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Bromine: Slowly add bromine, dissolved in a minimal amount of dichloromethane, to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the red color of the bromine has faded. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching: Slowly and carefully add a 10% aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring to quench any unreacted bromine. Continue the addition until the reddish-brown color of bromine disappears.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Starting Material | 1,2,4-Trichlorobenzene | N/A |

| Reagents | Bromine, Iron catalyst | [2] |

| Typical Yield | 70-85% | Estimated based on similar reactions |

| Purity | >98% after purification | Estimated based on similar reactions |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

5.1. Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrCl₃ | [1] |

| Molecular Weight | 260.34 g/mol | [1] |

| Appearance | Colorless to light yellow solid or liquid | [1] |

| Melting Point | 26-30 °C | [1] |

| Boiling Point | 235 °C | [1] |

5.2. Spectroscopic Data

| Spectroscopy | Expected Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Two singlets in the aromatic region (approx. 7.5-7.8 ppm). |

| ¹³C NMR (CDCl₃) | Six distinct signals in the aromatic region (approx. 120-140 ppm), showing C-Br and C-Cl attachments. |

| IR (KBr) | Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (around 1400-1600 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) cluster corresponding to the isotopic distribution of bromine and chlorine atoms. |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1,2,4-Trichlorobenzene and this compound are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction is exothermic and produces hydrogen bromide gas, which is corrosive and toxic. Ensure proper quenching and gas trapping.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway

The mechanism of electrophilic aromatic substitution involves the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring.

Caption: Simplified mechanism of electrophilic bromination of 1,2,4-trichlorobenzene.

References

A Comprehensive Technical Guide to the Discovery and History of Halogenated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzene compounds, organic molecules consisting of a benzene ring substituted with one or more halogen atoms, represent a cornerstone of modern organic chemistry and have played a pivotal role in the development of pharmaceuticals, agrochemicals, and industrial materials. Their unique chemical properties, stemming from the interplay between the aromatic ring and the electronegative halogens, have made them indispensable building blocks in organic synthesis and have led to the discovery of compounds with profound societal impacts. This technical guide provides an in-depth exploration of the discovery and history of these fascinating molecules, detailing their synthesis, key reactions, and the evolution of their applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only historical context but also practical experimental details and collated quantitative data.

Early Discoveries and the Dawn of Aromatic Chemistry